molecular formula C22H23NO4 B2912864 (2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid CAS No. 2227864-52-8

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid

Cat. No.: B2912864
CAS No.: 2227864-52-8
M. Wt: 365.429
InChI Key: BIBUVYMHHDCLQD-VLIAUNLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Scientific Research Applications

Aurora Kinase Inhibition

The derivative of (2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid, among others, has been identified as an Aurora kinase inhibitor, potentially useful in treating cancer. The compound's inhibitory properties against Aurora A kinase indicate its potential application in oncology, especially for malignancies where Aurora A overexpression is a concern (ロバート ヘンリー,ジェームズ, 2006).

Protection of Hydroxy-groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key feature in this compound, is widely used to protect hydroxy-groups in organic synthesis. This protection strategy is particularly advantageous due to the Fmoc group's stability under various conditions and its easy removal by base treatment, making it invaluable in the synthesis of complex organic molecules, including peptides and nucleotides (C. Gioeli, J. Chattopadhyaya, 1982).

Asymmetric Synthesis

The compound's structure lends itself to the asymmetric synthesis of amino acids and other stereochemically complex molecules. For example, methodologies developed around derivatives of this compound have facilitated the creation of optically pure compounds, crucial for the pharmaceutical industry and the synthesis of natural products (C. Xue et al., 2002).

Solid-Phase Peptide Synthesis

In the realm of peptide synthesis, the N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) protection, derived from this compound, has revolutionized solid-phase peptide synthesis (SPPS). The mild base cleavage conditions of the Fmoc group, compared to the harsh acid conditions needed for other protective groups, have improved the efficiency and fidelity of peptide synthesis, making the process more accessible for the production of therapeutic peptides and proteins (C. D. Chang, J. Meienhofer, 2009).

Properties

IUPAC Name

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-10-11-20(21(24)25)23(12-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBUVYMHHDCLQD-VLIAUNLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.